Methyl 3-(2-methoxyethoxy)benzofuran-2-carboxylate Methyl 3-(2-methoxyethoxy)benzofuran-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15810939
InChI: InChI=1S/C13H14O5/c1-15-7-8-17-11-9-5-3-4-6-10(9)18-12(11)13(14)16-2/h3-6H,7-8H2,1-2H3
SMILES:
Molecular Formula: C13H14O5
Molecular Weight: 250.25 g/mol

Methyl 3-(2-methoxyethoxy)benzofuran-2-carboxylate

CAS No.:

Cat. No.: VC15810939

Molecular Formula: C13H14O5

Molecular Weight: 250.25 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-(2-methoxyethoxy)benzofuran-2-carboxylate -

Specification

Molecular Formula C13H14O5
Molecular Weight 250.25 g/mol
IUPAC Name methyl 3-(2-methoxyethoxy)-1-benzofuran-2-carboxylate
Standard InChI InChI=1S/C13H14O5/c1-15-7-8-17-11-9-5-3-4-6-10(9)18-12(11)13(14)16-2/h3-6H,7-8H2,1-2H3
Standard InChI Key SPFKZOXMTIVTOU-UHFFFAOYSA-N
Canonical SMILES COCCOC1=C(OC2=CC=CC=C21)C(=O)OC

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

Methyl 3-(2-methoxyethoxy)benzofuran-2-carboxylate has the following key properties:

  • IUPAC Name: Methyl 3-(2-methoxyethoxy)-1-benzofuran-2-carboxylate

  • Molecular Formula: C₁₃H₁₄O₅

  • Molecular Weight: 250.25 g/mol

  • SMILES: COCCOC1=C(OC2=CC=CC=C21)C(=O)OC

  • InChI Key: SPFKZOXMTIVTOU-UHFFFAOYSA-N

The benzofuran core consists of a fused benzene and furan ring, with a methoxyethoxy group (-OCH₂CH₂OCH₃) at position 3 and a methyl ester (-COOCH₃) at position 2 (Figure 1). X-ray crystallography of analogous benzofuran derivatives reveals planar geometries, with dihedral angles between substituents typically <10°, suggesting minimal steric hindrance .

Table 1: Physicochemical Properties

PropertyValueSource
Melting PointNot reported
Boiling PointNot reported
LogP (Partition Coefficient)Estimated 1.92 (Predicted)
SolubilitySoluble in toluene, DMSO

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via multi-step protocols, often involving:

  • Friedel-Crafts Acylation: Introduction of the ester group using Lewis acids (e.g., AlCl₃) to activate carbonyl electrophiles .

  • Etherification: Reaction of hydroxylated benzofuran intermediates with 2-methoxyethyl chloride or similar agents under basic conditions.

  • Catalytic Cyclization: Formation of the benzofuran core via cyclodehydration of substituted phenols, as demonstrated in CN102417498A .

A patented method (CN102417498A) describes a streamlined approach where o-hydroxyphenylacetic acid is condensed with trimethyl formate and acetic anhydride, bypassing intermediate purification . This method achieves yields >70% by employing toluene as a solvent and acetic acid as a catalyst, minimizing wastewater generation .

Table 2: Key Reaction Conditions

StepReagents/ConditionsYield (%)
Benzofuran Core FormationCu-8-quinolinolate, 170°C68–74
Etherification2-Methoxyethyl bromide, K₂CO₃82
EsterificationAcetic anhydride, reflux75

Biological Activities and Mechanisms

Antimicrobial Properties

Benzofurans with ether-linked substituents demonstrate broad-spectrum antimicrobial effects. For example, 3-(morpholinomethyl)benzofuran-2-carboxylates inhibit Staphylococcus aureus and Escherichia coli at MICs of 0.5–1.0 mg/mL . The methoxyethoxy group likely enhances membrane permeability, as evidenced by logP values >1.5 .

Applications in Drug Development

Pharmacokinetic Profiling

  • Metabolic Stability: The methyl ester group improves metabolic stability by resisting hydrolysis in plasma.

  • Blood-Brain Barrier Penetration: Predicted CNS activity scores (QikProp) suggest moderate BBB penetration (PSA = 65.5 Ų) .

Structural Analogues

CompoundModificationActivity (IC₅₀)
Methyl 5-methoxy-3-methylbenzofuran-2-carboxylateMethyl at C318.89 µM (A549)
Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylateAmino and bromo substituents27 µM (HCT-116)

Future Directions

  • Targeted Delivery Systems: Conjugation with nanoparticles to enhance bioavailability.

  • Structure-Activity Relationship (SAR) Studies: Systematic variation of the methoxyethoxy chain to optimize potency.

  • Clinical Trials: Prioritizing NSCLC and antibiotic-resistant bacterial models.

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